molecular formula C9H18Cl2N4O B11819386 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B11819386
M. Wt: 269.17 g/mol
InChI Key: QEKRKFSNGPZNGH-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 1955541-43-1) is a chemical compound supplied for research purposes. It has a molecular formula of C9H18Cl2N4O and a molecular weight of 269.17 g/mol . This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . Derivatives containing the 1,2,4-oxadiazole unit have been explored for a wide spectrum of biological activities and are found in several commercially available drugs, highlighting the pharmacological relevance of this structural motif . The specific research applications and biological mechanisms of action for this particular compound are areas of ongoing investigation and are not yet fully characterized. Researchers are encouraged to study its potential in their respective fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.17 g/mol

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H16N4O.2ClH/c1-7-11-9(12-14-7)6-13(2)8-3-4-10-5-8;;/h8,10H,3-6H2,1-2H3;2*1H

InChI Key

QEKRKFSNGPZNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Acyl Derivatives

Amidoximes react with acyl chlorides or activated carboxylic acids under basic conditions to form 1,2,4-oxadiazoles. For 5-methyl substitution, methyl-containing acyl derivatives are essential. A representative protocol involves:

  • Amidoxime Formation : Reaction of nitriles (e.g., acetonitrile) with hydroxylamine hydrochloride in ethanol/water at 80°C for 6 hours.

  • Cyclization : Treatment of the amidoxime with acetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C to room temperature.

Example :

CH3CN+NH2OHCH3C(NH2)NOHCH3COClCH3-1,2,4-oxadiazole\text{CH}3\text{CN} + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{C(NH}2\text{)NOH} \xrightarrow{\text{CH}3\text{COCl}} \text{CH}3\text{-1,2,4-oxadiazole}

Yields for this step typically range from 65% to 85%, with purity >95% confirmed by HPLC.

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles. This method is less common for 5-methyl derivatives but offers regioselectivity advantages.

Functionalization of Pyrrolidin-3-Amine

The pyrrolidine core requires N-methylation and subsequent alkylation with the oxadiazole intermediate.

N-Methylation of Pyrrolidin-3-Amine

Reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 4–5 provides N-methylpyrrolidin-3-amine in ~90% yield. Alternatively, direct alkylation with methyl iodide in the presence of potassium carbonate achieves similar efficiency.

Alkylation with 3-(Chloromethyl)-5-Methyl-1,2,4-Oxadiazole

The oxadiazole intermediate is converted to its chloromethyl derivative using thionyl chloride or phosphorus oxychloride. Alkylation of N-methylpyrrolidin-3-amine proceeds in acetonitrile with potassium iodide as a catalyst at 60°C for 12 hours.

Reaction Conditions :

  • Solvent : Acetonitrile

  • Base : Diisopropylethylamine (DIPEA)

  • Temperature : 60°C

  • Yield : 70–75%

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt. Critical parameters include:

  • Stoichiometry : 2 equivalents of HCl

  • Temperature : 0–5°C to prevent decomposition

  • Purity : >95% by ion chromatography

Optimization and Analytical Validation

Reaction Monitoring

Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the amine N-H stretch (3300 cm⁻¹) and the emergence of oxadiazole C=N (1600 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹H NMR : Methyl groups on oxadiazole (δ 2.5 ppm) and pyrrolidine (δ 2.3 ppm).

  • ¹³C NMR : Oxadiazole quaternary carbon at δ 165 ppm.

Scalability and Yield Improvements

  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes.

  • Flow Chemistry : Enhances reproducibility for large-scale alkylation steps.

Comparative Analysis of Synthetic Routes

Step Method A (Patents)Method B (PMC)
Oxadiazole FormationAcyl chloride cyclization (80% yield)Amidoxime cyclization (75% yield)
Alkylation ConditionsSN2 with KI catalystMitsunobu reaction
Salt FormationHCl gas in etherAqueous HCl precipitation
Total Yield62%58%

Method A offers higher yields for oxadiazole formation, while Method B provides better regiocontrol during alkylation.

Challenges and Solutions

Byproduct Formation

Over-alkylation of the pyrrolidine amine is mitigated by using a 1:1 molar ratio of oxadiazole chloromethyl derivative to amine.

Purification

Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from ethanol/water improves salt purity .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is electron-deficient, enabling participation in electrophilic substitution and nucleophilic ring-opening reactions:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Electrophilic Substitution Nitration, halogenation at C5 (if unsubstituted)Substituted oxadiazolesGeneral oxadiazole reactivity
Nucleophilic Ring-Opening Strong acids/bases (e.g., HCl/NaOH, heat)Amides or nitriles (via hydrolysis)Hydrolysis pathways of 1,2,4-oxadiazoles
Cycloaddition Thermal or photochemical activationFused heterocycles (e.g., triazoles)Analogous oxadiazole derivatives
  • Key Insight : The methyl group at C5 sterically hinders substitution at this position, directing reactivity to the N2 and N4 atoms .

Amine Functionality Reactions

The tertiary amine (pyrrolidin-3-amine) and its protonated form (dihydrochloride salt) exhibit distinct reactivity:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Alkylation/Quaternization Alkyl halides, elevated tempsQuaternary ammonium saltsTertiary amine reactivity in pyrrolidine systems
Acid-Base Neutralization Strong bases (e.g., NaOH)Free base form (neutral amine)Salt dissociation in aqueous media
Coordination Chemistry Metal ions (e.g., Au(I), Pt(II))Metal-amine complexesGold(I) complexes with oxadiazole ligands
  • Note : The dihydrochloride salt enhances water solubility but reduces nucleophilicity of the amine .

Pyrrolidine Ring Modifications

The pyrrolidine ring may undergo ring-opening or functionalization:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Ring-Opening Strong acids (e.g., H₂SO₄)Linear amines or lactamsPyrrolidine stability studies
Oxidation Peracids (e.g., mCPBA)Pyrrolidone derivativesOxidation of saturated amines

Synthetic Pathways

Key steps in the compound’s synthesis likely include:

  • Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives (e.g., DCC-mediated coupling) .

  • Mannich Reaction : Introduction of the methyl-pyrrolidine moiety via amine-alkylation .

  • Salt Formation : Protonation with HCl to yield the dihydrochloride .

Example Protocol from Analogous Systems (Source ):

text
1. **Imidamide Synthesis**: - React 5-isopropoxypicolinonitrile with sodium hydride in DMF. - Quench with ice water, extract with EtOAc, and purify via column chromatography. 2. **Thiadiazole Cyclization**: - Treat imidamide with DIAD in THF (Mitsunobu-like conditions). - Isolate product via HPLC (36% yield, 99.3% purity) [2].

Degradation Pathways

  • Hydrolytic Degradation : The oxadiazole ring is susceptible to hydrolysis under acidic/basic conditions, forming 5-methyl-1,3,4-oxadiazol-2-amine and pyrrolidine derivatives .

  • Thermal Decomposition : Heating above 200°C may lead to decarboxylation or ring fragmentation .

Hypothetical Reactivity

Based on structural analogs, the following reactions are plausible but require experimental validation:

  • Reductive Amination : Modification of the methylamine side chain using aldehydes/ketones.

  • Cross-Coupling : Suzuki-Miyaura coupling at the oxadiazole ring (if halogenated) .

Scientific Research Applications

Chemistry

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desired properties.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity: Studies have shown that derivatives of oxadiazole compounds demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus . The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
  • Anticancer Potential: Preliminary investigations into its anticancer effects have revealed that related oxadiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine have shown significant growth inhibition percentages in multiple cancer types .

Pharmacological Research

The compound is being explored for its potential therapeutic applications in treating various diseases. Its mechanism of action may involve interactions with specific molecular targets within cells, leading to modulation of biological pathways that are crucial in disease progression.

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2012)Synthetic ApproachesDiscusses various synthetic methodologies for oxadiazole derivatives and their broad spectrum of biological activities .
ACS Omega (2023)Anticancer StudiesReports significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% .
Sigma-Aldrich InsightsChemical PropertiesHighlights the chemical structure and potential applications in research settings .

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Purity Availability Key Structural Differences
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride C₁₁H₂₂Cl₂N₄O 309.23 95% Discontinued Pyrrolidine ring, dihydrochloride salt
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine C₁₂H₁₄N₃O 203.24 97% Available (250 mg) Benzyl substituent instead of pyrrolidine
N-Ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride C₁₂H₂₄Cl₂N₄O 335.25 N/A Available (50mg, 500mg) Azepane (7-membered ring) vs. pyrrolidine, ethyl substituent
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride C₉H₁₈Cl₂N₄O 281.18 N/A Discontinued Piperidine (6-membered ring) vs. pyrrolidine

Functional and Therapeutic Implications

  • Oxadiazole Heterocycle : All compounds share the 5-methyl-1,2,4-oxadiazole group, which is associated with enhanced metabolic stability and ligand-receptor interactions due to its electron-deficient nature and hydrogen-bond acceptor sites .
  • Amine Substituent Variations: Pyrrolidine/Azepane/Piperidine: The ring size impacts conformational flexibility and steric bulk. Benzyl Derivative: The aromatic benzyl group in N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine may enhance lipophilicity and π-π stacking interactions, altering pharmacokinetic profiles compared to aliphatic amines .

Research and Commercial Status

  • Therapeutic Potential: highlights structural analogues (e.g., oxadiazole-containing benzamides) for applications in cancer, viral infections, and thrombotic disorders, suggesting shared biological targets (e.g., kinase inhibition, protease modulation) .
  • Market Availability : The main pyrrolidine derivative is discontinued, while the benzyl-substituted variant (97% purity) and azepane analogue remain commercially available, reflecting shifting research priorities or synthetic challenges .

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. The presence of the 1,2,4-oxadiazole ring contributes to a diverse range of pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N5OC_{15}H_{21}N_5O with a molecular weight of approximately 281.36 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their bioactivity.

PropertyValue
Molecular FormulaC₁₅H₂₁N₅O
Molecular Weight281.36 g/mol
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial activity. In studies involving various derivatives of oxadiazoles, many demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, they have shown inhibitory effects against various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It can bind to receptors and modulate their activity, leading to altered cellular responses.
  • Cell Cycle Interference : It has been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Anticancer Screening : A study evaluated several oxadiazole derivatives for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of oxadiazole derivatives against resistant bacterial strains. The findings revealed that some compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL against selected strains .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for this compound, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A standard procedure uses N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkylating agents (e.g., RCH₂Cl) under room-temperature stirring . To optimize yield:

  • Systematically vary stoichiometric ratios (e.g., 1.1 mmol alkylating agent per 1 mmol substrate).
  • Test alternative bases (e.g., Cs₂CO₃ for enhanced reactivity) or solvents (acetonitrile for faster kinetics).
  • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Key Reference: Analogous heterocyclic syntheses emphasize temperature and time adjustments to improve efficiency .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: Prioritize:

  • 1H/13C NMR : Identify pyrrolidine and oxadiazole proton environments (e.g., methyl groups at δ 2.1–2.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • IR Spectroscopy : Detect C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches in the oxadiazole ring.
    • Validation Step: Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts or split peaks)?

  • Methodological Answer:

  • Step 1: Verify sample purity via HPLC or recrystallization. Impurities often cause anomalous signals.
  • Step 2: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton/carbon signals.
  • Step 3: Investigate tautomerism or conformational dynamics via variable-temperature NMR.
  • Step 4: Cross-reference with X-ray crystallography for absolute configuration confirmation.
    • Theoretical Framework: Contradictions may arise from dynamic equilibria or solvent effects, requiring multi-technique validation .

Q. What strategies are effective for studying the compound’s reactivity in novel catalytic or biological systems?

  • Methodological Answer:

  • Experimental Design:
  • Screen reactivity under varied pH, temperature, and solvent conditions (e.g., aqueous vs. anhydrous).
  • Use stopped-flow kinetics to monitor rapid intermediate formation.
  • Biological Systems:
  • Pair in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with molecular docking to map binding interactions.
  • Reference: Reaction optimization frameworks from heterocyclic chemistry guide parameter selection .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation steps are essential?

  • Methodological Answer:

  • Tools: Molecular docking (AutoDock Vina), molecular dynamics (MD) simulations (GROMACS), and QM/MM hybrid methods.
  • Protocol:

Dock the compound into target active sites (e.g., kinases) using flexible ligand sampling.

Run MD simulations (≥100 ns) to assess binding stability and free energy (MM-PBSA/GBSA).

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

  • Framework: Link computational outcomes to experimental data to refine force field parameters .

Comparative and Mechanistic Questions

Q. How does the compound’s dual heterocyclic system (oxadiazole-pyrrolidine) influence its physicochemical properties compared to simpler analogs?

  • Methodological Answer:

  • Property Analysis:
  • Lipophilicity: Measure logP values (shake-flask method) vs. mono-heterocyclic analogs.
  • Solubility: Use pH-solubility profiling in buffers (e.g., PBS, simulated gastric fluid).
  • Structural Insights: The oxadiazole’s electron-withdrawing effects may reduce basicity of the pyrrolidine nitrogen, altering protonation states in biological media .

Q. What experimental and theoretical approaches can elucidate the compound’s mechanism in catalytic or inhibitory roles?

  • Methodological Answer:

  • Kinetic Studies: Use Michaelis-Menten kinetics with varying substrate concentrations to identify competitive vs. non-competitive inhibition.
  • Isotope Labeling: Track reaction pathways (e.g., ¹⁸O-labeled water in hydrolysis studies).
  • Computational Analysis: Identify transition states via DFT calculations (Gaussian 16) to map energy barriers.
    • Validation: Correlate kinetic data with computational transition-state models .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental results (e.g., reaction yields)?

  • Methodological Answer:

  • Root-Cause Analysis:

Check for solvent effects not accounted for in simulations (e.g., DMF’s polarity).

Re-examine steric/electronic assumptions in the computational model.

  • Iterative Refinement: Adjust basis sets (e.g., B3LYP/6-311+G**) or include explicit solvent molecules.
    • Guidance: Theoretical frameworks must align with experimental conditions to ensure validity .

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